molecular formula C18H19ClN2O3S2 B2912727 1-(4-chlorophenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1040715-40-9

1-(4-chlorophenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide

Cat. No. B2912727
CAS RN: 1040715-40-9
M. Wt: 410.93
InChI Key: DUDJAHTUEYGCPO-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a useful research compound. Its molecular formula is C18H19ClN2O3S2 and its molecular weight is 410.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Precursor Use

The compound is involved in synthesis processes that serve as precursors to various heterocyclic structures. For instance, it is related to the facile synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, which acts as a synthetic equivalent for further alkylation and sulfone extrusion reactions under heating conditions. This precursor is pivotal for generating synthetic equivalents of 2,3-dihydro-2,3-dimethylenethiophene, indicating its utility in creating complex heterocyclic compounds with potential applications in material science and organic synthesis (Chou & Tsai, 1991).

Heterocyclic Fused Compounds Creation

It also plays a role in the development of heterocyclic fused 2,5-dihydrothiophene S,S-dioxides, which are precursors to heterocyclic o-quinodimethanes. These compounds are utilized in reactions that lead to the creation of pyrazole fused sulfones through heating, showcasing the compound’s significance in synthesizing fused heterocycles for advanced chemical applications (Chaloner et al., 1992).

Electrophilic Substitution Reactions

Furthermore, the structure is relevant in studies exploring electrophilic substitution reactions, particularly in synthesizing thiophene derivatives that exhibit varied electronic and photonic properties. This aligns with research into thin film properties of related compounds, highlighting its potential in the development of materials with specific optical and electronic functionalities (Zeyada et al., 2016).

Optical and Electronic Material Research

The compound's derivatives have been explored for their structural and optical properties, contributing to the development of new materials for photovoltaic applications. Research into bridged bithiophene-based conjugated polymers illustrates the compound's role in enhancing acceptor strength and optimizing ternary blends for improved solar energy conversion (Chen et al., 2010).

properties

IUPAC Name

4-(4-chlorophenyl)-6,6-dioxo-1-(2-thiophen-2-ylethyl)-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S2/c19-13-3-5-14(6-4-13)21-17-12-26(23,24)11-16(17)20(10-18(21)22)8-7-15-2-1-9-25-15/h1-6,9,16-17H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDJAHTUEYGCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=O)CN2CCC3=CC=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide

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